![molecular formula C20H24N2O3S B2506081 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 941991-96-4](/img/structure/B2506081.png)
3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Description
3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Imidazole derivatives have been studied for their antimicrobial potential. Some compounds containing imidazole moieties exhibit antibacterial, antifungal, and antiviral activities .
- Specifically, derivatives of 1,3-diazole (the core structure of imidazole) have shown promise against various pathogens. Researchers have synthesized and evaluated compounds with anti-tubercular activity, demonstrating potent effects against Mycobacterium tuberculosis .
- Certain indole derivatives, including those with imidazole components, exhibit anti-inflammatory and analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated such properties .
- Compounds like (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been compared to standard drugs like indomethacin and celecoxib .
- Imidazole serves as a crucial synthon in drug development. Its versatile chemical and biological properties make it valuable for designing novel drugs .
- Commercially available drugs often contain a 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
- Imidazole derivatives have been explored for antidiabetic, anti-allergic, antioxidant, and antitumor activities .
- Researchers have developed various synthetic routes for imidazole and its derivatives. These methods allow efficient access to diverse compounds with tailored properties .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Ulcerogenic Index Evaluation
Drug Development
Other Biological Activities
Chemical Synthesis Routes
properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-11-22-19-9-7-17(13-16(19)6-10-20(22)23)21-26(24,25)18-8-5-14(2)15(3)12-18/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYCMPUGDRGCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide |
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